![molecular formula C18H18N2O3S2 B2752675 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 898436-80-1](/img/structure/B2752675.png)

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

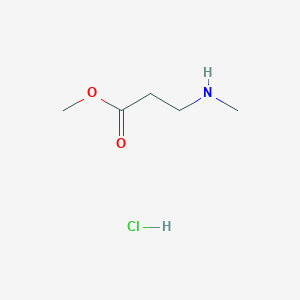

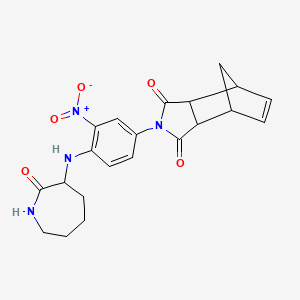

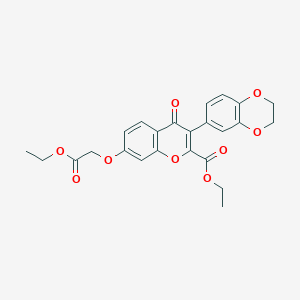

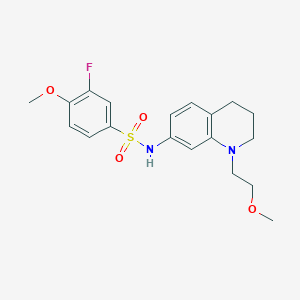

- (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic organic compound with a complex structure.

- It contains a thiazole ring and a tosyl group, which imparts its unique properties.

- The compound’s molecular formula is C~22~H~17~NO~2~S~2~.

- It may have potential applications in various fields due to its intriguing structure.

Synthesis Analysis

- The synthesis of this compound likely involves the condensation of appropriate precursors under specific reaction conditions.

- Detailed synthetic routes and mechanisms would require further investigation from relevant literature.

Molecular Structure Analysis

- The molecular structure includes the thiazole ring, tosyl group, and other functional groups.

- Analyzing its stereochemistry, bond angles, and bond lengths would provide insights into its stability and reactivity.

Chemical Reactions Analysis

- Investigating its reactivity with different reagents could reveal potential transformations.

- Any reported reactions involving (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide should be explored.

Physical And Chemical Properties Analysis

- Determining its melting point, solubility, and stability under various conditions.

- Investigating its UV-Vis absorption and fluorescence spectra could provide additional insights.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, which share structural similarities with (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

A variety of compounds incorporating the 1,3,4-thiadiazole core, akin to the structure of interest, were synthesized and evaluated for their antimicrobial properties. Certain derivatives exhibited strong antimicrobial activity against S. epidermidis, showcasing the potential for these compounds to be developed into antimicrobial agents (Gür et al., 2020).

Anticancer Studies

Several studies have focused on the synthesis of Schiff bases and other derivatives from compounds containing the 1,3,4-thiadiazole core for investigating their antiproliferative and antimicrobial properties. One compound demonstrated significant cytotoxicity against PC-3 and MDA-MB-231 cancer cell lines, indicating its potential for further investigation in cancer therapy (Gür et al., 2020).

CO2 Fixation into Amines

Thiazolium carbene catalysts derived from vitamin B1, related to the compound of interest through their sulfur-containing heterocyclic structure, have been utilized for the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This presents an environmentally friendly approach to synthesizing valuable compounds for pharmaceuticals and natural products (Das et al., 2016).

Safety And Hazards

- No specific safety information is available for this compound. Further studies are needed to assess its toxicity, handling precautions, and potential hazards.

Orientations Futures

- Researchers should explore its biological activity, potential drug-like properties, and applications in materials science.

- Investigate its behavior under different environmental conditions and its impact on ecosystems.

Propriétés

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-7-9-14(10-8-13)25(22,23)12-11-17(21)19-18-20(2)15-5-3-4-6-16(15)24-18/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLMURSUPELGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)

![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)